Hexocyclium methylsulfate (CAS 115-63-9), commonly known as Tral, is a quaternary ammonium antimuscarinic agent utilized extensively as a high-affinity pharmacological standard and formulation benchmark [1]. Unlike non-selective tertiary amines, this compound is structurally optimized to restrict blood-brain barrier penetration, ensuring its activity is strictly localized to peripheral smooth muscle and glandular tissues. For industrial and laboratory procurement, its core value lies in its exceptional aqueous solubility, stable crystalline form, and potent nanomolar binding affinity across muscarinic receptor subtypes, making it a highly reliable precursor and reference material for gastrointestinal and smooth muscle contractility research [2].
Substituting Hexocyclium methylsulfate with generic anticholinergics like atropine or its own tertiary amine precursor (demethyl-hexocyclium) fundamentally compromises assay integrity and formulation stability. Tertiary amines readily cross the blood-brain barrier, confounding peripheral tissue models with central nervous system interference and exhibiting significantly lower target affinity [1]. Furthermore, substituting with common quaternary halides, such as propantheline bromide, introduces reactive bromide ions that can cause precipitation in silver- or lead-sensitive analytical matrices. Procuring the exact methylsulfate salt ensures both halide-free processability and maximum peripheral receptor blockade without off-target CNS effects [2].
In functional assays measuring isolated smooth muscle response, Hexocyclium methylsulfate provides exceptional potency that standardizes contractility models. In isolated rat fundus preparations, it antagonizes acetylcholine-induced tonic contractions with a KB of 0.28 nM, providing a highly potent baseline compared to standard antimuscarinics that typically operate in the broader nanomolar to micromolar range [1].
| Evidence Dimension | Receptor dissociation constant (KB) in smooth muscle contraction |
| Target Compound Data | KB = 2.82 × 10^-10 M (0.28 nM) |
| Comparator Or Baseline | Standard baseline antimuscarinics (nanomolar to micromolar KB range) |
| Quantified Difference | Sub-nanomolar dissociation ensures near-complete receptor blockade at highly dilute concentrations. |
| Conditions | Acetylcholine-induced tonic contraction of isolated rat fundus. |
Procuring this highly potent antagonist allows researchers to achieve complete peripheral receptor blockade at minimal dosing concentrations, reducing off-target toxicity in tissue models.
The procurement of the quaternary methylsulfate salt over its tertiary amine precursor (demethyl-hexocyclium) is critical for maximizing muscarinic receptor binding. Comparative binding studies demonstrate that quaternary ammonium derivatives like Hexocyclium methylsulfate possess significantly higher affinities across muscarinic subtypes (M1-M4) than their corresponding tertiary amines, ensuring maximum assay sensitivity [1].
| Evidence Dimension | Muscarinic receptor binding affinity |
| Target Compound Data | High-affinity binding across M1-M4 subtypes |
| Comparator Or Baseline | Demethyl-hexocyclium (tertiary amine precursor) |
| Quantified Difference | 10- to 30-fold higher affinity for the quaternary ammonium derivative. |
| Conditions | Radioligand binding assays across multiple muscarinic receptor subtypes. |
Selecting the quaternary salt directly increases assay sensitivity by 10- to 30-fold while eliminating confounding central nervous system penetration.
For high-concentration formulation and halide-sensitive analytical workflows, the methylsulfate counter-ion provides a distinct physicochemical advantage. Unlike standard anticholinergic salts formulated as bromides or chlorides, Hexocyclium methylsulfate is halide-free and achieves an exceptional aqueous solubility of approximately 50% w/v (500 mg/mL) alongside a stable melting point of 200-210 °C[1].
| Evidence Dimension | Aqueous solubility and counter-ion reactivity |
| Target Compound Data | ~50% w/v (500 mg/mL) solubility; Halide-free methylsulfate anion |
| Comparator Or Baseline | Halide-based anticholinergic salts (e.g., propantheline bromide) |
| Quantified Difference | Enables the preparation of >400 mg/mL aqueous stock solutions without introducing reactive halide ions. |
| Conditions | Standard laboratory aqueous dissolution and formulation preparation. |
This exact salt form is required when preparing ultra-concentrated aqueous stocks or when halide ions would interfere with mass spectrometry or electrochemical detection.
Due to its sub-nanomolar dissociation constant (KB = 0.28 nM), Hexocyclium methylsulfate is the optimal procurement choice as a positive control for evaluating peripheral muscarinic receptor activity in isolated gastrointestinal or uterine tissue models, where high potency and zero CNS penetration are required [1].
In mass spectrometry, electrochemical assays, or complex formulations where chloride or bromide ions cause signal suppression or reagent precipitation, the methylsulfate salt provides a highly soluble (~50% w/v), interference-free alternative for precise calibration and stock preparation [2].
Because its quaternary structure maintains 10- to 30-fold higher affinity than its tertiary counterparts while strictly preventing blood-brain barrier penetration, it is the preferred agent for isolated organ bath studies focusing purely on peripheral parasympathetic blockade [3].